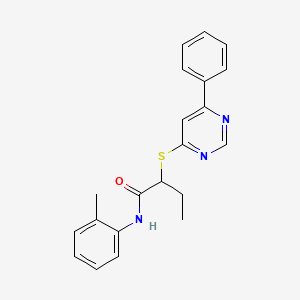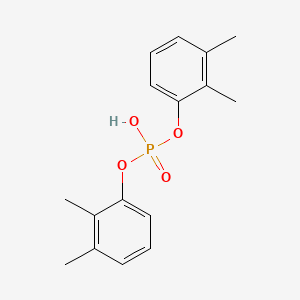![molecular formula C25H20BrNO5 B4905906 (4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4905906.png)
(4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic molecule that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group, a methoxyphenoxyethoxy substituent, and a phenylmethylidene group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the 2-(3-methoxyphenoxy)ethoxy group is accomplished by reacting 3-methoxyphenol with ethylene oxide in the presence of a base such as potassium carbonate.
Condensation: The key step involves the condensation of the brominated phenyl ether with an appropriate aldehyde to form the phenylmethylidene intermediate.
Cyclization: The final step is the cyclization of the intermediate with an appropriate amine or nitrile to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into a more reduced form.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
(4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one: can be compared with other oxazole derivatives:
Similar Compounds: Other oxazole derivatives with different substituents on the phenyl ring.
Uniqueness: The presence of the brominated phenyl group and the methoxyphenoxyethoxy substituent makes this compound unique in terms of its chemical reactivity and potential biological activities.
List of Similar Compounds
- (4Z)-4-[[5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[5-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[5-iodo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
特性
IUPAC Name |
(4Z)-4-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-29-20-8-5-9-21(16-20)30-12-13-31-23-11-10-19(26)14-18(23)15-22-25(28)32-24(27-22)17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCJRMHTXPMFAR-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-(3-{3-[6-(trifluoromethyl)-2-pyridinyl]phenyl}-1H-pyrazol-1-yl)acetamide](/img/structure/B4905829.png)

![dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B4905838.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,3-BENZODIAZOLE](/img/structure/B4905840.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-hydroxy-3,5-dinitrophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4905850.png)

![(5E)-1-(2-fluorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4905866.png)
![5-(2-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4905868.png)
![(2-Amino-6-propan-2-ylpyrimidin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B4905885.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-chlorophenyl)ethyl]-2-piperidinone](/img/structure/B4905889.png)
![N-{1-[1-(2-methoxy-1-methylethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4905893.png)

![N-(4-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4905908.png)

